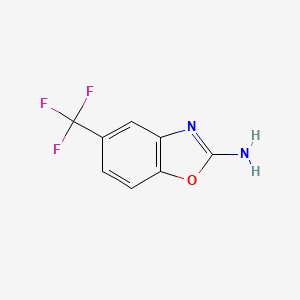

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDXQCUQIUYDDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1] Its derivatives are integral to medicinal chemistry, demonstrating applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The strategic incorporation of a trifluoromethyl (CF3) group into this scaffold, yielding 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, represents a significant enhancement in its drug-like properties. The CF3 group is a cornerstone of modern drug design, valued for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[4][5] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering field-proven insights for its use in research and development.

Molecular Identity and Physicochemical Properties

This compound is a fluorinated heterocyclic compound featuring a fused benzoxazole ring system. The electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly influences the electronic properties and reactivity of the entire molecule.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 20844-69-3 | [6] |

| Molecular Formula | C₈H₅F₃N₂O | [6] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N | [6] |

| InChIKey | JTDXQCUQIUYDDA-UHFFFAOYSA-N | [6] |

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Weight | 202.13 g/mol | [6] |

| XLogP3 | 2.4 | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [6] |

| Hydrogen Bond Acceptors | 3 (from O, N, and F atoms) | [6] |

| Rotatable Bond Count | 0 | [6] |

| Exact Mass | 202.03539727 Da | [6] |

| Topological Polar Surface Area | 55.1 Ų | [6] |

Spectroscopic Profile

While a publicly available, experimentally-derived spectrum for this specific compound is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.[7]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The three protons on the benzene ring would appear as a complex multiplet or as distinct signals (a singlet, a doublet, and a doublet of doublets) depending on their coupling. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum would show eight distinct signals. The trifluoromethyl carbon would have a characteristic quartet signal due to C-F coupling. The carbon atom at the 2-position (C=N) would appear significantly downfield. The remaining aromatic carbons would resonate in the 110-160 ppm range.[7]

-

¹⁹F NMR: The fluorine NMR would exhibit a sharp singlet, as all three fluorine atoms are chemically equivalent. This is a key diagnostic signal for the presence of the CF₃ group.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 202.0354 (for the exact mass), confirming the compound's elemental composition.

Synthesis and Reactivity

The synthesis of 2-aminobenzoxazoles is a well-established area of organic chemistry, with several reliable methods available.[2][8] These methods are adaptable for the preparation of the title compound from its corresponding substituted 2-aminophenol.

Recommended Synthetic Protocol

A robust and frequently employed method for synthesizing 2-aminobenzoxazoles is the cyclization of a 2-aminophenol with a cyanating agent.[8][9] Historically, the highly toxic cyanogen bromide was used.[2] A safer and more modern approach utilizes reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid.[2][8]

Reaction: 2-Amino-4-(trifluoromethyl)phenol with NCTS catalyzed by BF₃·Et₂O.

Causality: The Lewis acid (BF₃·Et₂O) activates the cyano group of NCTS, making it more electrophilic.[8] The nucleophilic amino group of the aminophenol then attacks the activated cyano carbon. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the newly formed imine carbon, leading to the formation of the benzoxazole ring after elimination of the sulfonamide byproduct.[8]

Step-by-Step Methodology:

-

Preparation: To a solution of 2-amino-4-(trifluoromethyl)phenol (1.0 equiv.) in anhydrous 1,4-dioxane, add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv.).

-

Catalyst Addition: Carefully add boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 equiv.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Caption: Lewis acid-catalyzed synthesis of the target compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the nucleophilic primary amine at the 2-position and the electron-deficient aromatic ring.

-

N-Functionalization: The 2-amino group is a versatile handle for derivatization. It readily undergoes acylation, sulfonylation, alkylation, and reactions with isocyanates or isothiocyanates to form ureas and thioureas, respectively. This allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

-

Aromatic Ring Substitution: The trifluoromethyl group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. However, the fused oxazole ring and the amino group modify this reactivity. Nucleophilic aromatic substitution (SₙAr) may be possible under certain conditions, particularly at positions ortho or para to the CF₃ group, if a suitable leaving group is present.

Applications in Drug Discovery

The title compound is a valuable building block for the synthesis of novel therapeutic agents. The benzoxazole core is a known "privileged structure," capable of interacting with a wide range of biological targets.[1]

The Role of the Trifluoromethyl Group

The CF₃ group is strategically employed in medicinal chemistry to enhance drug properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[10] This often increases the half-life of a drug.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[10][11]

-

Binding Affinity: The steric bulk and unique electronic properties of the CF₃ group can lead to improved binding interactions (e.g., van der Waals, dipole-dipole) with target proteins, enhancing potency.[4]

-

pKa Modulation: As a potent electron-withdrawing group, it lowers the pKa of nearby basic groups, like the 2-amino group, affecting their ionization state at physiological pH.[12]

Therapeutic Potential

Derivatives of 2-aminobenzoxazoles have been investigated for a multitude of therapeutic applications:

-

Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity, sometimes acting as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerase or specific kinases.[13][14]

-

Antimicrobial and Antifungal Agents: The scaffold is present in numerous compounds with significant activity against various bacterial and fungal pathogens.[3][15]

-

Enzyme Inhibition: The structure serves as a core for designing inhibitors for various enzymes. For instance, derivatives have been designed as potent inhibitors of human Glutathione S-Transferase P1-1 (hGST P1-1), an enzyme implicated in cancer drug resistance.[14]

Caption: Role of the scaffold in generating compound libraries for SAR.

Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Classification

Based on aggregated data, the compound is classified with the following hazards:[6]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

The corresponding pictogram is the exclamation mark (GHS07).[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][17][18]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[18][19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[17]

-

Spills: In case of a spill, clean up immediately using appropriate absorbent material and dispose of the waste in a designated hazardous waste container.[19]

Conclusion

This compound is a strategically designed chemical scaffold that combines the proven biological relevance of the 2-aminobenzoxazole core with the advantageous physicochemical properties imparted by the trifluoromethyl group. Its accessible synthesis and versatile reactivity make it an exceptionally valuable starting material for medicinal chemists and drug development professionals. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the discovery of next-generation therapeutic agents.

References

-

Mague, A., & De la Mora, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Mague, A., & De la Mora, E. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical Intramolecular Amination for the Synthesis of Heterocycles. RSC Publishing. [Link]

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19475–19483. [Link]

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

-

Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24469-24495. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. RSC Publishing. [Link]

-

Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]

-

Chemsrc. (n.d.). This compound hydrochloride. Chemsrc. [Link]

-

Fan, L., et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Chemistry Central Journal, 14(1), 1-11. [Link]

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. [Link]

-

Wang, Z., et al. (2020). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 18(34), 6680-6684. [Link]

-

Kumar, D., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. [Link]

-

Chemsrc. (n.d.). 5-(Trifluoromethyl)benzoxazole. Chemsrc. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. PubChem. [Link]

-

AWS. (n.d.). benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives. AWS. [Link]

-

Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-trifluoromethyl benzimidazoles, -benzoxazoles, and -benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. ResearchGate. [Link]

-

NIH. (n.d.). 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). NIH. [Link]

-

Sriram, D., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129111. [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. This compound | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 14. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

5-(Trifluoromethyl)-1,3-benzoxazol-2-amine CAS number

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental chemical identity, including its definitive CAS Number, physicochemical properties, and established synthetic routes. The core of this document will explore the strategic rationale for its molecular design, focusing on the synergistic interplay between the privileged benzoxazole scaffold and the pharmacologically critical trifluoromethyl group. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, potential applications, and safe handling protocols.

Introduction: The Strategic Value of a Privileged Scaffold

In modern medicinal chemistry, the benzoxazole ring system is recognized as a "privileged scaffold".[1] This bicyclic heterocycle is a cornerstone in the architecture of numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the benzoxazole core allows it to interact with a diverse range of biological targets.

The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold is a deliberate and powerful tactic in drug design.[4] The CF₃ group is a bioisostere for groups like methyl or chlorine and can significantly enhance a molecule's pharmacological profile by:

-

Improving Metabolic Stability: Resisting enzymatic degradation, which can increase the compound's half-life and bioavailability.[5]

-

Enhancing Lipophilicity: Increasing the molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[5]

-

Modulating Receptor Binding: The strong electron-withdrawing nature of the CF₃ group can alter the electronic properties of the molecule, leading to improved binding affinity and selectivity for its target protein.[6]

This guide focuses specifically on this compound, a molecule that combines the therapeutic potential of the benzoxazole core with the pharmacokinetic advantages conferred by the trifluoromethyl substituent.

Compound Identification and Physicochemical Profile

The unambiguous identification of a chemical entity is paramount for regulatory compliance, literature searches, and procurement. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound.

-

CAS Number: 20844-69-3[7]

-

IUPAC Name: this compound[7]

-

Molecular Formula: C₈H₅F₃N₂O[7]

-

Synonyms: 2-Amino-5-(trifluoromethyl)benzoxazole, 5-(Trifluoromethyl)benzo[d]oxazol-2-amine[7]

The molecular structure is visualized below:

Caption: Molecular Structure of this compound.

A summary of its key computed physicochemical properties is provided below, offering insights into its potential behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 202.13 g/mol | [7] |

| XLogP3 | 2.4 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 1 | [7] |

| Topological Polar Surface Area | 52.1 Ų | [7] |

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzoxazole derivatives is well-documented. A common and reliable method involves the cyclization of an ortho-aminophenol precursor.[1] For the title compound, the logical starting material is 2-amino-4-(trifluoromethyl)phenol.

The reaction proceeds via a two-step mechanism, often performed in a single pot. First, the aminophenol is reacted with a cyanogen bromide or a similar reagent to form a reactive intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the electrophilic carbon, leading to the formation of the stable benzoxazole ring. An alternative pathway involves the formation of a thiourea derivative followed by an oxidative cyclodesulfurization.[1]

Caption: General synthetic workflow for 2-aminobenzoxazole derivatives.

The choice of reagents and reaction conditions (e.g., solvent, temperature, catalyst) is critical for optimizing yield and purity while minimizing side reactions. The use of milder desulfurization agents in the thiourea pathway, for instance, is preferred to avoid harsh conditions and toxic reagents like mercury oxides.[1]

Applications in Drug Discovery and Chemical Biology

The title compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. The combination of the benzoxazole core and the CF₃ group makes it an attractive starting point for developing inhibitors for various enzymes and receptors.

Caption: Synergistic contributions to pharmacological potential.

Key Research Areas:

-

Oncology: The overexpression of certain enzymes like Glutathione S-transferase P1-1 (GST P1-1) is linked to chemotherapy resistance. Benzoxazole derivatives bearing trifluoromethyl groups have been specifically designed as potent hGST P1-1 inhibitors, suggesting a pathway to overcoming drug resistance in cancer treatment.[8]

-

Infectious Diseases: The benzoxazole scaffold is present in compounds with demonstrated antibacterial and antifungal activity.[1][9] The introduction of a CF₃ group can enhance potency and improve the pharmacokinetic profile, making these compounds promising leads for new anti-infective agents.

-

Neurology: Related structures containing a trifluoromethyl-oxazole moiety are being investigated as selective carbonic anhydrase II inhibitors for reducing intraocular pressure in glaucoma.[10][11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed. Based on GHS classifications for this compound and structurally related analogs, the following hazards are identified.

| Hazard Type | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |

| Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |

(Data sourced from PubChem and safety data sheets of analogous compounds)[7][12][13]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[13]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

Experimental Protocol: Representative Synthesis

This protocol describes a general, lab-scale synthesis of a 2-aminobenzoxazole derivative, adapted from established methodologies.[1] Note: This procedure should only be performed by trained chemists in a properly equipped laboratory.

Objective: To synthesize this compound.

Materials:

-

2-Amino-4-(trifluoromethyl)phenol (1 equivalent)

-

Potassium thiocyanate or an appropriate isothiocyanate (1.1 equivalents)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Oxidizing/Cyclizing agent (e.g., Iodine (I₂), Bromine (Br₂))

-

Base (e.g., Triethylamine, Sodium bicarbonate)

-

Solvents for workup and purification (e.g., Ethyl acetate, Hexanes, Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Intermediate Formation:

-

To a stirred solution of 2-amino-4-(trifluoromethyl)phenol in anhydrous THF, add the isothiocyanate reagent portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC). This step forms the N-(2-hydroxy-5-(trifluoromethyl)phenyl)thiourea intermediate.

-

-

Oxidative Cyclization:

-

To the reaction mixture containing the thiourea intermediate, add a solution of Iodine (I₂) in THF dropwise. The reaction is often accompanied by a color change.

-

Add a base, such as triethylamine, to neutralize the HI byproduct formed during the reaction.

-

Continue stirring at room temperature or with gentle heating (40-50 °C) for 4-8 hours until the reaction is complete, as indicated by TLC.

-

-

Workup and Isolation:

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

-

Conclusion

This compound (CAS No. 20844-69-3) is more than just a chemical compound; it is a strategically designed molecular building block. It leverages the proven biological relevance of the benzoxazole scaffold and enhances it with the desirable pharmacokinetic properties of the trifluoromethyl group. For researchers in drug discovery, this compound represents a valuable starting point for the development of novel therapeutics targeting a wide range of diseases, from cancer to infectious agents. A thorough understanding of its synthesis, properties, and handling is essential for unlocking its full potential in the laboratory and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71692540, this compound. Retrieved from [Link].

-

Patil, S. A., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. BMC Chemistry, 15(1), 43. Available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43811099, 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. Retrieved from [Link].

-

Aydın, A., et al. (2009). 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o993. Available at: [Link].

- Apollo Scientific (2023). Safety Data Sheet for 2-Methyl-5-(trifluoromethyl)-1,3-benzoxazole.

-

Jelier, B. J., et al. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 24(23), 4358. Available at: [Link].

-

Al-Sultani, K. H. J., et al. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology, 13(8), 3573-3579. Available at: [Link].

-

Nayak, N., et al. (2019). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. Available at: [Link].

-

Zhang, W., et al. (2019). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry, 17(3), 576-584. Available at: [Link].

-

Shchelchikhina, Y. A., et al. (2022). Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats. Pharmaceutical Chemistry Journal, 56, 1075–1081. Available at: [Link].

-

ResearchGate. (n.d.). Examples of drug candidates with 5-(trifluoromethyl)-2-thiazolamine moiety. Retrieved from [Link].

-

Jelier, B. J., et al. (2019). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link].

-

Wang, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 29(1), 253. Available at: [Link].

-

Wang, H., et al. (2024). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC. Available at: [Link].

- Thermo Fisher Scientific (2010). Safety Data Sheet for 5-Amino-2-methyl-1,3-benzoxazole.

- SynQuest Laboratories, Inc. (2016). Safety Data Sheet for 2-Amino-5-(trifluoromethyl)benzoic acid.

-

Shchelchikhina, Y. A., et al. (2022). Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats. Pharmaceutical Chemistry Journal, 56, 616–623. Available at: [Link].

-

Al-Sultani, K. H. J., et al. (2020). Synthesis, Antimicrobial evaluation and Docking study of new Schiff bases of benzo[d]oxazol-5-amine derivatives. Research Journal of Pharmacy and Technology. Available at: [Link].

-

Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. Artificial Cells, Nanomedicine, and Biotechnology, 46(3), 510-517. Available at: [Link].

Sources

- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Excretion Study of 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 11. Distribution Study of 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide and Its Metabolites in Rats | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole core is recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets, leading to applications in anticancer and antimicrobial research.[1][2] The incorporation of a trifluoromethyl (-CF3) group at the 5-position is a strategic design choice intended to enhance key pharmaceutical properties such as metabolic stability, membrane permeability, and target binding affinity.[1][3][4] This document details the compound's physicochemical properties, outlines a robust synthesis protocol, describes standard analytical characterization techniques, and discusses its potential applications in drug development. Safety and handling protocols are also provided to ensure its proper use in a research environment.

Physicochemical Properties and Molecular Structure

This compound is a solid organic compound whose properties are heavily influenced by its rigid benzoxazole core and the highly electronegative trifluoromethyl group. A summary of its key identifiers and computed properties is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₈H₅F₃N₂O | PubChem[5] |

| Molecular Weight | 202.13 g/mol | PubChem[5] |

| CAS Number | 20844-69-3 | PubChem[5] |

| Canonical SMILES | C1=CC2=C(C=C1C(F)(F)F)N=C(O2)N | PubChem[5] |

| InChIKey | JTDXQCUQIUYDDA-UHFFFAOYSA-N | PubChem[5] |

| Physical Form | Solid | Sigma-Aldrich[6] |

| Hydrogen Bond Donors | 1 (the amine group) | PubChem[5] |

| Hydrogen Bond Acceptors | 3 (the N and O in the ring, and F atoms) | PubChem[5] |

| Topological Polar Surface Area | 52.1 Ų | PubChem[5][7] |

| LogP (calculated) | 2.8466 | ChemScene[8] |

The Strategic Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, employed to strategically enhance the drug-like properties of a lead compound.[3] Its inclusion in the benzoxazole scaffold is not incidental but a deliberate tactic to improve pharmacokinetic and pharmacodynamic profiles.

-

Metabolic Stability: Replacing a hydrogen atom or a methyl group with a -CF3 group can block sites of metabolic oxidation by Cytochrome P450 enzymes. This increases the compound's half-life and bioavailability.[3]

-

Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of a molecule.[3] This enhancement can improve its ability to cross cellular membranes, including the blood-brain barrier, which is critical for drugs targeting the central nervous system.[3]

-

Binding Affinity: The high electronegativity of the fluorine atoms makes the -CF3 group a powerful electron-withdrawing moiety. This can alter the electronic profile of the aromatic ring, potentially leading to stronger and more specific interactions (e.g., dipole-dipole, hydrogen bonding) with the target protein.[3]

-

Conformational Control: The steric bulk of the -CF3 group can lock the molecule into a specific conformation that is favorable for binding to its biological target.

The presence of the -CF3 group in this compound thus makes it a highly attractive building block for developing novel therapeutics with improved efficacy and a more favorable safety profile.[9]

Synthesis and Workflow

The synthesis of 2-substituted benzoxazoles can be achieved through various methods. A robust and efficient approach for preparing 2-trifluoromethyl benzoxazoles involves the condensation of an appropriate ortho-aminophenol with a source of the trifluoroacetyl group, such as in situ generated trifluoroacetonitrile (CF3CN).[10]

Protocol 3.1: Synthesis from 2-Amino-4-(trifluoromethyl)phenol

This protocol describes the intramolecular cyclization of 2-amino-4-(trifluoromethyl)phenol following nucleophilic addition to trifluoroacetonitrile.

Rationale: This method is advantageous due to its efficiency and the direct incorporation of the desired 2-amino group. The reaction proceeds via the formation of an imidamide intermediate, which then undergoes intramolecular cyclization to form the stable benzoxazole ring.[10]

Reagents and Materials:

-

2-Amino-4-(trifluoromethyl)phenol

-

Trifluoroacetonitrile (generated in situ or from a source)

-

A suitable organic solvent (e.g., Tetrahydrofuran (THF), Dioxane)

-

A base (e.g., Potassium Carbonate, K₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Methodology:

-

Reaction Setup: To a dry, inert-atmosphere reaction vessel, add 2-amino-4-(trifluoromethyl)phenol (1.0 eq) and a suitable anhydrous solvent such as THF.

-

Base Addition: Add a mild base like potassium carbonate (1.5 eq) to the suspension. The base acts as a proton scavenger to facilitate the reaction.

-

Reagent Introduction: Introduce the source of trifluoroacetonitrile (1.2 eq) to the stirred mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aminophenol is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with water and brine. This removes any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step in the research workflow. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Will confirm the presence and connectivity of protons on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

-

¹³C-NMR: Will show distinct signals for each carbon atom, including the characteristic quartet for the -CF3 carbon due to C-F coupling.[11]

-

¹⁹F-NMR: Will display a singlet corresponding to the three equivalent fluorine atoms of the -CF3 group, confirming its presence.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z corresponding to 203.13, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm functional groups: N-H stretches for the primary amine (typically ~3300-3500 cm⁻¹), C=N stretching of the oxazole ring (~1640 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).[11]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak on multiple channels indicates a high degree of purity.

Caption: Standard analytical workflow for compound characterization and validation.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents across several disease areas.

-

Enzyme Inhibition: Benzoxazole derivatives have been successfully designed as potent enzyme inhibitors. For example, related structures have shown inhibitory activity against human Glutathione S-transferase P1-1 (GST P1-1), an enzyme overexpressed in many tumors and associated with chemotherapy resistance.[9] The unique electronic and steric properties of this compound make it a candidate for screening against kinases, proteases, and other enzymes.

-

Antimicrobial Agents: The benzoxazole core is present in compounds with demonstrated antimicrobial and antifungal properties.[1][12] The trifluoromethyl group can enhance these activities. This scaffold could be elaborated to develop new agents against drug-resistant bacteria and fungi.

-

Anticancer Therapeutics: Many heterocyclic compounds containing the benzoxazole motif exhibit significant antitumor activity.[2] Their mechanisms can include topoisomerase inhibition or disruption of other critical cellular pathways.[1] This molecule serves as an excellent starting point for a medicinal chemistry campaign aimed at discovering new oncology drugs.

Caption: Potential drug discovery applications derived from the core scaffold.

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. Based on GHS classifications for the compound, the following hazards are identified:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Engineering Controls: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71692540, this compound. PubChem. [Link]

-

Chemsrc (2019). CAS#:1820707-59-2 | this compound hydrochloride. ChemSrc. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43811099, 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine. PubChem. [Link]

-

Chemsrc. 5-(Trifluoromethyl)benzoxazole Price from Supplier. ChemSrc. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health (NIH). [Link]

-

Graziano, A. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Graziano, A. C., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Royal Society of Chemistry (2022). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers. [Link]

-

Al-Suaily, K. I., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]

-

Bio-Rad Laboratories, Inc. 5-Amino-2-(trifluoromethyl)benzimidazole. SpectraBase. [Link]

-

ResearchGate. (2020). Synthesis of Novel 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine Derivatives and In-vitro Evaluation of their Antitumor and Antibacterial Activities. ResearchGate. [Link]

-

Royal Society of Chemistry (2020). Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link]

-

Ertan-Bolelli, T., et al. (2018). Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors. PubMed. [Link]

-

Al-blewi, F. F., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one | 14733-68-7 [sigmaaldrich.com]

- 7. 5-(Trifluoromethyl)-1,2-benzoxazol-3-amine | C8H5F3N2O | CID 43811099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Design and synthesis of 2-substituted-5-(4-trifluoromethylphenyl-sulphonamido)benzoxazole derivatives as human GST P1-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

This guide provides a comprehensive overview of a primary synthetic pathway for 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making this scaffold valuable for drug development professionals. This document will delve into the chemical principles, a detailed experimental protocol, and the causality behind the procedural choices, ensuring scientific integrity and practical applicability for researchers and scientists.

Introduction and Strategic Approach

The synthesis of 2-aminobenzoxazoles is a fundamental transformation in heterocyclic chemistry. The target molecule, this compound, is strategically assembled through the cyclization of an appropriately substituted o-aminophenol. The most direct and well-established method for introducing the 2-amino functionality is through the use of cyanogen bromide (CNBr). This electrophilic cyanating agent reacts with the nucleophilic amino and hydroxyl groups of the o-aminophenol to facilitate a regioselective intramolecular cyclization.

The chosen starting material is 2-amino-4-(trifluoromethyl)phenol. The electron-withdrawing nature of the trifluoromethyl group at the para-position to the hydroxyl group can influence the nucleophilicity of the reacting moieties, a factor that must be considered in the reaction conditions.

The Core Synthesis Pathway: A Mechanistic Perspective

The synthesis proceeds via a condensation reaction between 2-amino-4-(trifluoromethyl)phenol and cyanogen bromide. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol, which can also act as a proton source.

The proposed mechanism involves two key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the more basic amino group of 2-amino-4-(trifluoromethyl)phenol on the electrophilic carbon of cyanogen bromide. This forms a highly reactive N-cyano intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the phenol then undergoes an intramolecular nucleophilic attack on the nitrile carbon of the N-cyano intermediate. This cyclization step, often facilitated by a mild base or proceeding spontaneously, leads to the formation of the benzoxazole ring system. Tautomerization of the resulting imine affords the final aromatic 2-aminobenzoxazole product.

The overall transformation is an efficient method for the construction of the desired heterocyclic core.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

-

2-amino-4-(trifluoromethyl)phenol

-

Cyanogen bromide (CNBr)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in methanol (10 mL per gram of aminophenol).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled aminophenol solution over 30 minutes. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a fume hood.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound.

| Parameter | Description |

| Starting Material | 2-amino-4-(trifluoromethyl)phenol |

| Reagent | Cyanogen bromide (CNBr) |

| Solvent | Methanol (MeOH) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Work-up | Neutralization with NaHCO₃, extraction with EtOAc |

| Purification | Silica gel column chromatography |

| Product | This compound |

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic route from 2-amino-4-(trifluoromethyl)phenol to this compound.

Caption: Synthesis of this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the cyclization of 2-amino-4-(trifluoromethyl)phenol with cyanogen bromide. This method is robust and provides a direct route to this valuable heterocyclic scaffold. The provided protocol, grounded in established chemical principles, offers a reliable procedure for researchers in drug discovery and materials science. Adherence to safety precautions, particularly when handling cyanogen bromide, is paramount.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Various Authors. General Synthesis of 2-Substituted Benzoxazoles. Molecules. [Link][2][3]

-

Zheng, Y., et al. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. Organic & Biomolecular Chemistry. [Link][4][5]

-

Kumar, S., et al. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. National Institutes of Health. [Link][6]

-

Various Authors. Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link][7]

Sources

- 1. This compound | C8H5F3N2O | CID 71692540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

Unveiling the Molecular Tactics of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine: A Technical Guide to its Presumed Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical exploration of the probable mechanism of action of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine. Capitalizing on established pharmacological principles and structural-activity relationship (SAR) analyses of analogous compounds, we present a primary hypothesis centering on the modulation of voltage-gated sodium channels. This document is designed to be a comprehensive resource, offering not only a theoretical framework but also actionable experimental protocols to rigorously validate the proposed mechanisms.

Introduction: The Therapeutic Potential of a Privileged Scaffold

The benzoxazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a trifluoromethyl group at the 5-position and an amine group at the 2-position of the benzoxazole ring system, as seen in this compound, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic profile. While direct studies on this specific molecule are not extensively reported in publicly available literature, its striking structural resemblance to the neuroprotective drug Riluzole provides a strong foundation for a primary mechanistic hypothesis.

Primary Mechanistic Hypothesis: Modulation of Voltage-Gated Sodium Channels

The principal hypothesis for the mechanism of action of this compound is its function as a modulator of voltage-gated sodium channels (VGSCs). This assertion is predicated on the structural and functional parallels with Riluzole, a 2-aminobenzothiazole derivative bearing a trifluoromethoxy group. Riluzole is a well-characterized VGSC blocker with a preference for the inactivated state of the channel, a mechanism that underpins its therapeutic efficacy in amyotrophic lateral sclerosis (ALS) by dampening neuronal hyperexcitability.[1][2]

The structural similarities between this compound and Riluzole, particularly the 2-amino group and the trifluoromethyl moiety on the benzo-fused ring, are key to this hypothesis. Structure-activity relationship studies on Riluzole analogs have indicated that these features are crucial for their interaction with VGSCs.[1] The benzoxazole core of our topic compound is isosteric to the benzothiazole core of Riluzole, suggesting they can occupy a similar binding pocket within the sodium channel protein.

The proposed mechanism involves the compound preferentially binding to the inactivated state of the VGSC. This state-dependent inhibition is a hallmark of many therapeutically successful sodium channel blockers, as it allows for selective targeting of rapidly firing neurons, a characteristic of various pathological conditions, while sparing neurons with normal firing rates.

Proposed Signaling Pathway: Attenuation of Neuronal Excitability

The binding of this compound to the inactivated state of VGSCs is expected to stabilize this conformation, thereby reducing the number of channels available to return to the resting state and participate in subsequent action potential generation. This leads to a reduction in the persistent sodium current and an overall decrease in neuronal excitability.

Caption: Proposed mechanism of VGSC modulation.

Experimental Validation: A Step-by-Step Guide

To rigorously test the hypothesis of VGSC modulation, a series of well-established electrophysiological and biochemical assays should be employed.

Electrophysiological Characterization using Patch-Clamp Technique

The gold standard for investigating the interaction of a compound with ion channels is the patch-clamp technique.

Objective: To determine the effect of this compound on the function of various VGSC subtypes (e.g., Nav1.1-Nav1.8).

Methodology:

-

Cell Line Selection: Utilize cell lines heterologously expressing specific human VGSC subtypes (e.g., HEK293 or CHO cells).

-

Whole-Cell Patch-Clamp Recordings:

-

Culture the selected cell lines to an appropriate confluency.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Apply a series of voltage protocols to elicit and measure sodium currents in the absence (control) and presence of increasing concentrations of the test compound.

-

Voltage Protocols to Assess State-Dependence:

-

Resting State Inhibition: Apply test pulses from a hyperpolarized holding potential where most channels are in the resting state.

-

Inactivated State Inhibition: Utilize a depolarized holding potential or a long depolarizing prepulse to induce inactivation before the test pulse.

-

Use-Dependence: Apply a train of depolarizing pulses at different frequencies to assess the cumulative block of the channel.

-

-

-

Data Analysis:

-

Measure the peak sodium current amplitude to determine the concentration-response relationship and calculate the IC50 value for channel block.

-

Analyze the voltage-dependence of activation and inactivation to identify any shifts in the gating properties of the channel.

-

Evaluate the kinetics of block and unblock to understand the binding and dissociation rates of the compound.

-

Caption: Experimental workflow for patch-clamp analysis.

Alternative Mechanistic Considerations

While the evidence for VGSC modulation is compelling, the versatile benzoxazole scaffold warrants consideration of other potential molecular targets.

Enzyme Inhibition

2-Aminobenzoxazole derivatives have been reported to inhibit various enzymes.[3][4]

-

Carbonic Anhydrases: Some benzoxazole-containing compounds have shown inhibitory activity against carbonic anhydrases, enzymes involved in pH regulation and various physiological processes.

-

Sphingosine-1-phosphate Transporter (Spns2): A recent study identified 2-aminobenzoxazole derivatives as potent inhibitors of Spns2, a transporter involved in lymphocyte trafficking.

Experimental Validation: In Vitro Enzyme Inhibition Assays

Objective: To screen this compound for inhibitory activity against a panel of relevant enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified recombinant enzymes and their corresponding substrates.

-

Assay Protocol:

-

In a microplate format, combine the enzyme, a specific buffer, and varying concentrations of the test compound.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Include appropriate positive and negative controls.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a concentration-response curve.

-

G-Protein Coupled Receptor (GPCR) Binding

The 2-aminobenzoxazole scaffold has also been found in ligands for G-protein coupled receptors, such as the chemerin receptor (ChemR23).

Experimental Validation: Radioligand Binding Assays

Objective: To determine if this compound binds to a specific GPCR.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines or tissues expressing the target GPCR.

-

Competition Binding Assay:

-

Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand (a known binder to the receptor) and increasing concentrations of the unlabeled test compound.

-

After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

-

Determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the radioligand binding.

-

Calculate the binding affinity (Ki) of the test compound for the receptor.

-

Data Summary

Should experimental data become available, it is recommended to present it in a clear and concise tabular format for easy comparison.

| Parameter | Value | Experimental Method |

| IC50 (Nav1.x - Resting State) | TBD | Whole-Cell Patch-Clamp |

| IC50 (Nav1.x - Inactivated State) | TBD | Whole-Cell Patch-Clamp |

| Enzyme Inhibition (IC50) | TBD | In Vitro Enzyme Assay |

| GPCR Binding (Ki) | TBD | Radioligand Binding Assay |

Conclusion and Future Directions

Based on robust structure-activity relationship data from analogous compounds, this compound is strongly hypothesized to function as a state-dependent modulator of voltage-gated sodium channels. This technical guide provides a comprehensive framework and detailed experimental protocols for the rigorous validation of this primary mechanism of action. Furthermore, it outlines methodologies to explore plausible alternative or secondary targets, including enzyme inhibition and GPCR binding. A thorough investigation following the proposed experimental workflows will be crucial in elucidating the precise molecular pharmacology of this promising compound and paving the way for its potential development as a therapeutic agent.

References

-

Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels. ACS Medicinal Chemistry Letters. [Link]

-

2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). ACS Medicinal Chemistry Letters. [Link]

-

The discovery and optimization of a series of 2-aminobenzoxazole derivatives as ChemR23 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

The pharmacology and mechanism of action of riluzole. Neurology. [Link]

-

A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? CNS Neuroscience & Therapeutics. [Link]

-

Riluzole. Wikipedia. [Link]

-

A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? CNS Neuroscience & Therapeutics. [Link]

-

Riluzole-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. British Journal of Pharmacology. [Link]

-

GPCR-radioligand binding assays. Methods in Molecular Biology. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

-

High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments. [Link]

-

Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Letters in Drug Design & Discovery. [Link]

-

Pharmacological Profile and Pharmaceutical Importance of Substituted Benzoxazoles: A Comprehensive Review. Semantic Scholar. [Link]

Sources

- 1. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

An In-Depth Technical Guide to the Biological Activity of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. While specific research on this exact molecule is emerging, this document synthesizes data from structurally related benzoxazole derivatives to elucidate its probable therapeutic potential. The guide delves into the established antimicrobial, antifungal, and cytotoxic properties of the 2-aminobenzoxazole scaffold, with a particular focus on the influence of the trifluoromethyl substituent. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided to empower researchers in their exploration of this promising chemical entity.

Introduction: The Benzoxazole Scaffold in Drug Discovery

The benzoxazole core, a bicyclic system comprising a benzene ring fused to an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the benzoxazole ring system allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties.

The introduction of a trifluoromethyl (CF3) group at the 5-position of the benzoxazole ring is a key structural modification. The CF3 group is a powerful bioisostere for a methyl group but possesses distinct electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on the 2-amino substituted variant, this compound, and explores its potential biological activities based on the established profile of related compounds.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for analogous 2-aminobenzoxazoles.[1] The following protocol is a proposed method based on the reaction of a substituted 2-aminophenol with cyanogen bromide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-4-(trifluoromethyl)phenol

-

Cyanogen bromide (Caution: Highly toxic)

-

Methanol (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-4-(trifluoromethyl)phenol (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Cyanogen Bromide: Cool the solution to 0°C using an ice bath. Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the stirred solution. Extreme caution should be exercised when handling cyanogen bromide.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Potential Therapeutic Applications

Based on extensive research on the benzoxazole scaffold and its trifluoromethylated derivatives, this compound is predicted to exhibit a range of biological activities.

Antimicrobial and Antifungal Activity

Benzoxazole derivatives are well-established as potent antimicrobial and antifungal agents.[1][2] The trifluoromethyl group is known to enhance these properties. The likely mechanism of action involves the disruption of microbial cellular processes. The lipophilic nature of the compound, enhanced by the CF3 group, facilitates its passage through the microbial cell membrane.[4] Once inside the cell, it may interfere with essential enzymes involved in cell wall synthesis or DNA replication.[4]

Table 1: Representative Antimicrobial Activity of Trifluoromethyl-Substituted Benzoxazole Analogs

| Microorganism | Activity (MIC in µg/mL) | Reference Compound |

| Staphylococcus aureus | 8-16 | Ciprofloxacin |

| Escherichia coli | 16-32 | Ciprofloxacin |

| Candida albicans | 4-8 | Fluconazole |

| Aspergillus niger | 8-16 | Fluconazole |

Note: The data presented are representative values for structurally similar compounds and may not reflect the exact activity of this compound.

Cytotoxic and Potential Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[4] The proposed mechanisms for their anticancer activity are diverse and may include the inhibition of key enzymes such as topoisomerase, protein kinases, or tubulin polymerization. The presence of the trifluoromethyl group can enhance the cytotoxic potency.

Table 2: Representative Cytotoxic Activity of Trifluoromethyl-Substituted Benzoxazole Analogs

| Cell Line | Activity (IC50 in µM) | Reference Compound |

| MCF-7 (Breast Cancer) | 5-15 | Doxorubicin |

| A549 (Lung Cancer) | 10-25 | Cisplatin |

| HCT116 (Colon Cancer) | 8-20 | 5-Fluorouracil |

Note: The data presented are representative values for structurally similar compounds and may not reflect the exact activity of this compound.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activities of this compound, the following are detailed, step-by-step methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of cancer cells, providing an indication of its cytotoxicity.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Seed a known number of cancer cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive body of research on related benzoxazole derivatives, this compound is anticipated to possess significant antimicrobial, antifungal, and potentially anticancer properties. The trifluoromethyl group is expected to enhance its biological efficacy and pharmacokinetic profile.